molecular formula C13H22NO3PS B14174466 Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester CAS No. 41294-02-4

Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester

Cat. No.: B14174466
CAS No.: 41294-02-4
M. Wt: 303.36 g/mol
InChI Key: ZWLGQSGIGKMDNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester involves several steps. One common method includes the reaction of methylphosphonothioic dichloride with ethanol to form the ethyl ester. This intermediate is then reacted with 2-((3-methoxyphenyl)methylamino)ethyl chloride under basic conditions to yield the final product . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester undergoes various chemical reactions, including:

Scientific Research Applications

Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organophosphate compounds.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly those targeting the nervous system.

    Industry: It is used in the synthesis of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester involves its interaction with molecular targets such as enzymes. It can inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system . This mechanism is similar to that of other organophosphate compounds used as nerve agents.

Comparison with Similar Compounds

Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

41294-02-4

Molecular Formula

C13H22NO3PS

Molecular Weight

303.36 g/mol

IUPAC Name

N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-3-methoxy-N-methylaniline

InChI

InChI=1S/C13H22NO3PS/c1-5-17-18(4,15)19-10-9-14(2)12-7-6-8-13(11-12)16-3/h6-8,11H,5,9-10H2,1-4H3

InChI Key

ZWLGQSGIGKMDNY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)SCCN(C)C1=CC(=CC=C1)OC

Origin of Product

United States

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